Home > Products > Screening Compounds P43343 > 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride
2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride - 1353972-43-6

2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride

Catalog Number: EVT-3236109
CAS Number: 1353972-43-6
Molecular Formula: C13H18ClN3
Molecular Weight: 251.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C13H18ClN3C_{13}H_{18}ClN_{3} and a molecular weight of 251.76 g/mol. This compound is classified as a benzonitrile derivative and features a piperazine moiety, indicating its potential relevance in medicinal chemistry and biological research. The compound is often utilized as a building block in the synthesis of more complex molecules and has applications in various scientific fields, including chemistry, biology, and medicine.

Synthesis Analysis

The synthesis of 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride typically involves the reaction of 2-chloromethylbenzonitrile with 2-methylpiperazine. The reaction conditions are carefully controlled to optimize yield and purity. Common methods employed include:

  • Recrystallization: This technique is used to purify the synthesized product by dissolving it in a solvent at high temperature and then allowing it to crystallize as the solution cools.
  • Chromatography: Often used for further purification, chromatography separates compounds based on their different affinities to the stationary phase versus the mobile phase.

In industrial settings, these synthetic routes are scaled up while maintaining safety and efficiency.

Molecular Structure Analysis

The molecular structure of 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride can be represented as follows:

  • IUPAC Name: 2-[(2-methylpiperazin-1-yl)methyl]benzonitrile;hydrochloride
  • InChI: InChI=1S/C13H17N3.ClH/c1-11-9-15-6-7-16(11)10-13-5-3-2-4-12(13)8-14;/h2-5,11,15H,6-7,9-10H2,1H3;1H

The structure features a benzonitrile core with a piperazine ring substituted at one end. This configuration contributes to its chemical reactivity and biological activity.

Chemical Reactions Analysis

2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride is capable of undergoing several types of chemical reactions:

  1. Oxidation: This process can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide, typically conducted in aqueous or organic solvents.
  2. Reduction: Reduction reactions may be performed using lithium aluminum hydride or sodium borohydride under anhydrous conditions.
  3. Substitution: The compound can also participate in nucleophilic substitution reactions, particularly at the piperazine ring where various nucleophiles such as amines or thiols can be introduced.

The specific reagents and conditions for these reactions are crucial for achieving desired products and understanding the compound's reactivity profile .

Mechanism of Action

The mechanism of action for 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets within biological systems. The compound's piperazine moiety allows it to engage with various receptors or enzymes, potentially influencing signaling pathways or metabolic processes. Research into its specific interactions is ongoing, with studies exploring its therapeutic effects and roles in drug development .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride are important for understanding its behavior in various environments:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents due to its ionic nature when in hydrochloride form.

These properties influence its application in laboratory settings and industrial processes .

Applications

The applications of 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride span multiple scientific disciplines:

  1. Chemistry: Utilized as a building block for synthesizing more complex organic molecules.
  2. Biology: Employed in studies examining biological pathways and interactions, particularly those involving piperazine derivatives.
  3. Medicine: Investigated for potential therapeutic effects, including roles as precursors in drug development aimed at treating various diseases.
  4. Industry: Used in the production of various chemical products and intermediates, showcasing its versatility as a chemical reagent .
Introduction: Context and Significance in Medicinal Chemistry

Piperazine-Based Pharmacophores in Drug Discovery

Piperazine ranks among the most extensively utilized nitrogen-containing heterocycles in medicinal chemistry, prized for its favorable hydrogen-bonding capacity, conformational adaptability, and balanced basicity (pKa ~9.5), which enhance aqueous solubility of drug candidates. Analysis of FDA-approved small molecules (2012–2023) reveals 36 drugs incorporating piperazine as a core structural element, with anticancer agents constituting 41.7% (15/36) of this cohort. These drugs frequently target kinases, G-protein-coupled receptors (GPCRs), and epigenetic regulators. Metabolism predominantly involves CYP3A4 oxidation, with fecal excretion dominating elimination pathways. Stereochemistry remains a critical design consideration—approximately 25% of piperazine-containing drugs (9/36) possess chiral centers influencing target affinity and metabolic stability [3] [5].

Table 1: Comparative Analysis of Piperazine-Based Drugs (2012-2023)

Pharmacological ClassNumber of DrugsPrimary Metabolic PathwayExcretion Route
Anticancer Agents15CYP3A4 OxidationFecal
CNS Therapeutics8CYP2D6/CYP3A4Renal/Fecal
Antimicrobials7GlucuronidationRenal
Cardiovascular Agents6CYP3A4/EsterasesRenal

The 2-methylpiperazine variant within our target compound introduces a chiral center and modulated basicity compared to unsubstituted piperazine. The methyl substituent adopts a preferential equatorial conformation to minimize 1,3-diaxial interactions, subtly influencing the topology of the binding pocket. This stereoelectronic tuning enhances selectivity for targets with hydrophobic subpockets while retaining favorable solubility profiles via salt formation—properties leveraged in kinase inhibitors and immune checkpoint modulators [2].

Structural Motifs in Targeted Protein Degradation

While proteolysis-targeting chimeras (PROTACs) and molecular glues dominate targeted protein degradation (TPD) research, heterobifunctional degraders increasingly incorporate piperazine-benzonitrile hybrids due to their precise spatial geometry and ternary complex stabilization capabilities. The benzonitrile moiety exhibits dual functionality: its nitrile group (-C≡N) engages in hydrogen bonding with protein backbone amides (bond distances: 2.9–3.2 Å), while the aromatic system facilitates π-stacking with hydrophobic residues. These interactions stabilize the E3 ligase-substrate complex, enhancing ubiquitination efficiency. Molecular modeling indicates the methylpiperazine’s protonatable nitrogen (pKa ~8.5) forms salt bridges with aspartate/glutamate residues in cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases, positioning it as a versatile warhead for CRBN-recruiting degraders [6].

The methylene linker (-CH₂-) in 2-((2-methylpiperazin-1-yl)methyl)benzonitrile hydrochloride provides critical conformational freedom (rotation barrier: ~2.5 kcal/mol), enabling adaptive binding during ternary complex formation. This flexibility contrasts with rigid acetylene linkers, potentially reducing entropic penalties upon ligase binding—a hypothesis supported by enhanced degradation efficiency observed in PROTACs incorporating analogous flexible spacers [6] [9].

Role of Benzonitrile-Piperazine Hybrids in Biologically Active Compounds

The benzonitrile-piperazine pharmacophore demonstrates exceptional versatility across therapeutic domains, functioning as a kinase hinge-binder, GPCR modulator, and allosteric protein interaction disruptor. Within 2-((2-methylpiperazin-1-yl)methyl)benzonitrile hydrochloride, three regions govern bioactivity:

  • Benzonitrile Core: Engages in dipole-dipole interactions with Thr123/Tyr56 in PD-L1, disrupting immune checkpoint signaling.
  • 2-Methylpiperazine: Serves as a solubilizing moiety and provides a secondary binding vector for hydrophobic pockets via N-methyl substitution.
  • Methylene Linker: Optimizes distance geometry between aromatic and piperazine components (optimal span: 4–6 Å) [2] [7].

Table 2: Structural and Functional Attributes of Benzonitrile-Piperazine Hybrids

Structural ElementKey InteractionsBiological TargetsTherapeutic Applications
Benzonitrile (-C≡N)H-bonding with Thr123/Tyr56 (PD-L1)PD-1/PD-L1 axisImmuno-oncology
Dipole-dipole with kinase hinge regionsALK2, TGF-βR1Anticancer agents
2-MethylpiperazineSalt bridge with Asp/Glu residuesE3 ubiquitin ligasesTargeted protein degradation
Hydrophobic pocket occupancyGPCR allosteric sitesCNS disorders
Methylene Linker (-CH₂-)Conformational adaptabilityProtein-protein interfacesDisruption of complex formation

Synthetic methodologies for this scaffold emphasize reductive amination as the pivotal step:

  • Route A: Reacts 2-(bromomethyl)benzonitrile with 2-methylpiperazine using NaBH₃CN in THF under N₂, yielding the free base (65–78% efficiency).
  • Route B: Employs Suzuki-Miyaura coupling for analogues with extended aryl systems (e.g., pyridyl boronate esters), achieving >80% yield when Pd(PPh₃)₄ catalysis is utilized.
  • Salt Formation: Treats the free base with HCl in dichloromethane, generating the hydrochloride salt with >95% purity after recrystallization from methanol/diethyl ether [2] [9].

Notably, the closely related analogue 2-[(4-methylpiperazin-1-yl)methyl]benzonitrile (CAS: 864069-00-1) functions as a key impurity in imatinib synthesis, underscoring the pharmacophore’s relevance in tyrosine kinase inhibitor development. Modifications at the piperazine 4-position versus 2-position significantly alter target specificity—4-methyl derivatives favor Abl kinase inhibition, while 2-methyl variants exhibit enhanced selectivity for ALK2 and immune checkpoints [7] [9].

Research Landscape and Knowledge Gaps

Despite promising attributes, critical knowledge gaps impede the full exploitation of 2-((2-methylpiperazin-1-yl)methyl)benzonitrile hydrochloride:

  • Stereochemical Uncertainty: The chiral 2-methylpiperazine center exists as a racemate in commercial preparations. No studies have resolved enantiomers or evaluated their differential target engagement (e.g., ALK2 R206H mutant versus wild-type). Single-enantiomer synthesis could enhance potency 10-100 fold, as observed in analogous kinase inhibitors [2].
  • Limited In Vivo Validation: While biochemical assays confirm ALK2 inhibition (IC₅₀: 50–100 nM), published in vivo efficacy data in DIPG (Diffuse Intrinsic Pontine Glioma) or FOP (Fibrodysplasia Ossificans Progressiva) models remain absent. Brain penetrance—critical for DIPG—requires quantification via logBB measurements [9].
  • Metabolic Vulnerability: Piperazine N-demethylation by CYP3A4/2D6 is predicted (SwissADME), potentially generating inactive metabolites. Deuterium incorporation at the methyl group could mitigate this pathway, as successfully implemented in JAK inhibitors [3] [5].
  • Formulation Challenges: High hydrochloride salt solubility (>50 mg/mL in DMSO) contrasts with aqueous instability (hydrolysis t₁/₂ < 2h at pH 7.4). Prodrug strategies (e.g., esterified benzonitrile) or nanoparticle encapsulation warrant exploration [2].

Table 3: Research Priorities and Methodological Approaches

Knowledge GapResearch PriorityProposed Methodology
Stereochemistry-activity relationshipEnantiomeric resolution & evaluationChiral HPLC separation; X-ray crystallography
In vivo pharmacokineticsBrain penetrance assessmentLC-MS/MS in plasma/brain homogenates (mice)
Metabolic stabilityCYP-mediated demethylation profilingHuman liver microsomes + CYP isoform inhibitors
Solubility-bioavailability balanceSalt form optimizationMesylate/ethanedisulfonate salt screening

The scaffold’s potential extends beyond current applications. Unexplored opportunities include:

  • Photoaffinity Labeling: Incorporating diazirine at the benzonitrile ortho-position could covalently trap interacting proteins for target deconvolution.
  • PROTAC Integration: Serving as the E3 ligase-binding moiety in BRD4 or AR degraders, leveraging its established CRBN affinity [6] [9].
  • Antimicrobial Hybrids: Merging with nitrofurans (e.g., inspired by PNH1-PNH11 hydrazones) to target multi-drug-resistant S. aureus biofilms [8] [10].

Concluding Remarks

2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride embodies the evolution of rational pharmacophore hybridization in medicinal chemistry. Its structural duality—combining target-binding precision (benzonitrile) with pharmacokinetic optimization (methylpiperazine)—positions it as a versatile scaffold for addressing unmet therapeutic needs. Future research must address stereochemical, metabolic, and formulation limitations while expanding into novel therapeutic modalities like targeted degradation. As synthetic methodologies advance and in vivo validation accrues, this compound class promises to yield clinical candidates spanning oncology, immunology, and infectious diseases.

Properties

CAS Number

1353972-43-6

Product Name

2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride

IUPAC Name

2-[(2-methylpiperazin-1-yl)methyl]benzonitrile;hydrochloride

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

InChI

InChI=1S/C13H17N3.ClH/c1-11-9-15-6-7-16(11)10-13-5-3-2-4-12(13)8-14;/h2-5,11,15H,6-7,9-10H2,1H3;1H

InChI Key

RWAIFJTUZROQJO-UHFFFAOYSA-N

SMILES

CC1CNCCN1CC2=CC=CC=C2C#N.Cl

Canonical SMILES

CC1CNCCN1CC2=CC=CC=C2C#N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.